Azepindole
Overview
Description
Synthesis Analysis
The synthesis of azepindole derivatives has been explored through various innovative methods. For instance, a rhodium-catalyzed formal aza-[4 + 3] cycloaddition reaction of 3-diazoindolin-2-imines with 1,3-dienes has been demonstrated as an efficient approach to synthesize azepinoindoles in good to excellent yields in one-pot (Kim, Lee, Um, & Kim, 2017). Additionally, the enantioselective synthesis of spirocyclic oxindole-benzofuroazepinones via the N-heterocyclic carbene-catalyzed annulation reaction highlights another method, providing good yields with excellent diastereo- and enantioselectivities (Gao, Chen, Zhang, Kong, Li, & Ye, 2018).
Molecular Structure Analysis
Azepindoles exhibit complex molecular structures that have been analyzed through various synthetic approaches, revealing insights into their formation and structural characteristics. The construction of azepinoindole cores often involves cycloaddition reactions and subsequent rearrangements, demonstrating the intricate processes required to form these unique molecular architectures. For example, the synthesis of azepinoindole alkaloids such as iheyamine A through dehydrative Mannich-type reactions showcases the complexity of constructing these compounds (Abe & Yamada, 2018).
Chemical Reactions and Properties
Azepindole compounds participate in a variety of chemical reactions, leading to the formation of diverse structures with unique properties. These reactions include cycloadditions, Mannich reactions, and domino syntheses, which enable the construction of azepino fused diindoles and other complex derivatives. For instance, a domino synthesis approach has been employed to create azepino fused diindoles, showcasing the versatility of these compounds in chemical transformations (Kahar, Jadhav, Reddy, & Dawande, 2020).
Scientific Research Applications
Anticancer Activity
Azepindole derivatives have been studied for their potential anticancer properties. For instance, the synthesis and evaluation of azepinobisindole derivatives, specifically the isomeric Iheyamine A derivatives, showed promising anticancer activity. These compounds were tested against human cancer cell lines like Hepatocellular carcinoma (HepG2) and human cervical cancer line (Hela), exhibiting notable activity. Molecular docking studies also suggested their inhibitory effect on cyclin-dependent kinase 2 (CDK2), an enzyme important in cell cycle regulation (Phutdhawong et al., 2019).
Chemical Synthesis and Natural Products
Azepinoindole natural products, classified as either monoterpenoid or non-monoterpenoid, have been extensively reviewed for their biological and chemical aspects, including isolation, biosynthesis, and synthesis studies inspired by these alkaloids (Lindsay, Kim, & Sperry, 2018). Additionally, the construction of the azepinoindole core tricycle, common to Stemona alkaloids, has been achieved using a 7-endo radical cyclization approach, demonstrating the versatility of these compounds in synthetic organic chemistry (Rigby, Laurent, Cavezza, & Heeg, 1998).
Antifungal Agents
Azole antifungal agents, including azepinoindole derivatives, have been developed to treat various fungal infections. These compounds have expanded the options for treating opportunistic and endemic fungal infections, demonstrating improved safety profiles compared to older drugs (Sheehan, Hitchcock, & Sibley, 1999).
Pharmacological Significance
Azepane-based motifs, which include azepinoindoles, have shown a wide range of pharmacological properties. These compounds are structurally diverse and have been the focus of new therapeutic agent discovery. More than 20 azepane-based drugs have received FDA approval for treating various diseases, highlighting the significance of azepinoindoles in drug development (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJCIXJKPISCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=CC=CC=C3N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180916 | |
Record name | Azepindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepindole | |
CAS RN |
26304-61-0 | |
Record name | Azepindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26304-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azepindole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026304610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azepindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZEPINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB6FW9T8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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